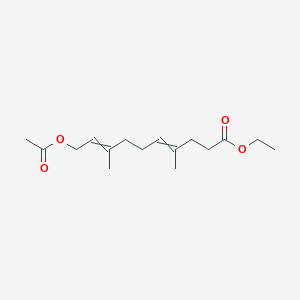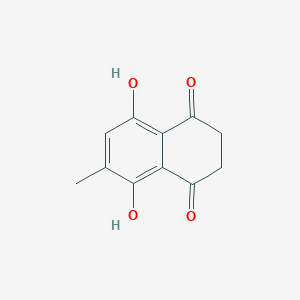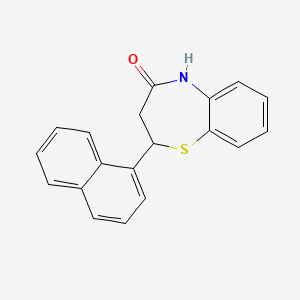
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds: This reaction often requires acidic or basic catalysts and elevated temperatures.
Condensation reactions: Using naphthylamine derivatives and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiazepines.
Wissenschaftliche Forschungsanwendungen
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- has various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension and anxiety.
Industry: Use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulating signaling pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Benzothiazepine derivatives: Known for their diverse pharmacological activities.
Dihydrobenzothiazepines: Studied for their potential therapeutic applications.
Uniqueness
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is unique due to its specific structural features and the presence of the naphthalenyl group, which may confer distinct biological properties.
Eigenschaften
CAS-Nummer |
89813-63-8 |
|---|---|
Molekularformel |
C19H15NOS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C19H15NOS/c21-19-12-18(22-17-11-4-3-10-16(17)20-19)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
InChI-Schlüssel |
TWVQQNYBVWRJFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
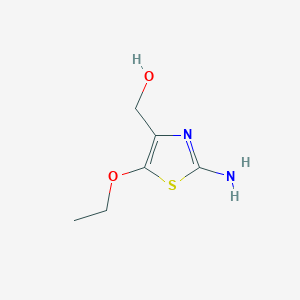

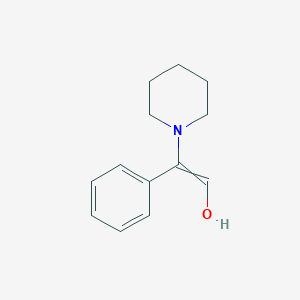
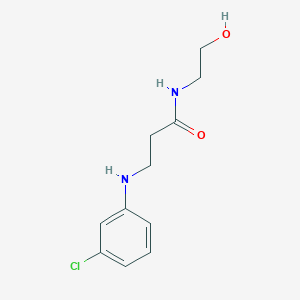
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
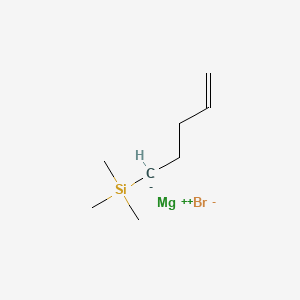
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
